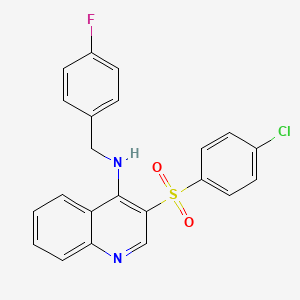

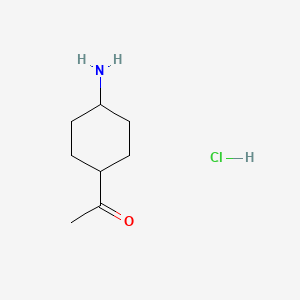

![molecular formula C19H18ClN3O2S B2976507 2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034568-36-8](/img/structure/B2976507.png)

2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activity

Research on similar benzenesulfonamide derivatives has demonstrated potential in antitumor activity. For instance, certain benzenesulfonamide derivatives showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, suggesting a possible application in cancer therapy (Sławiński & Brzozowski, 2006).

Anti-Malarial Activity

Derivatives of benzenesulfonamide have been studied for their anti-Plasmodium falciparum activity. Certain compounds exhibited significant in vitro activity against the chloroquine-resistant clone W2 of Plasmodium falciparum, indicating potential use in malaria treatment (Silva et al., 2016).

Chemical Synthesis

Compounds like 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide are used as intermediates in the synthesis of various chemical products, including sulfonylurea herbicides (Shi Gui-zhe, 2015). Their role in synthesizing complex molecules highlights their importance in chemical research.

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have shown potential as inhibitors of human carbonic anhydrases, which are relevant in cancer research. Some derivatives exhibited low nanomolar affinity against specific carbonic anhydrases, indicating a possible application in developing cancer therapies (Balandis et al., 2020).

Antimicrobial and Anti-HIV Activity

Studies have shown that certain benzenesulfonamide derivatives possess antimicrobial and anti-HIV activities. This suggests potential applications in developing treatments against various bacterial infections and HIV (Iqbal et al., 2006).

Radiosensitizing Properties

Novel sulfonamide derivatives have been evaluated for their potential as radiosensitizers in cancer treatment. Some derivatives enhanced the cell-killing effect of γ-radiation, indicating potential use in combination with radiotherapy for treating cancer (Ghorab et al., 2015).

Binding Affinity Studies

The binding affinities of benzenesulfonamides as inhibitors of carbonic anhydrases have been determined through various studies, providing insight into their potential therapeutic applications (Matulis et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide are bacterial cells . The compound exhibits excellent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with bacterial cells, leading to their destruction .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By disrupting these pathways, the compound prevents the bacteria from maintaining their structural integrity, leading to cell death .

Result of Action

The result of the compound’s action is the death of bacterial cells . This leads to a reduction in the number of bacteria in the body, helping to resolve bacterial infections .

Propriétés

IUPAC Name |

2-chloro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c20-15-8-2-4-10-18(15)26(24,25)22-16-9-3-1-7-14(16)17-13-23-12-6-5-11-19(23)21-17/h1-4,7-10,13,22H,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYSQPIZSLTHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2976424.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B2976428.png)

![N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2976430.png)

![4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B2976433.png)

![1-(prop-2-yn-1-yl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]piperidine-4-carboxamide](/img/structure/B2976434.png)

![3-(4-Fluorophenyl)-2,4-dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2976438.png)

![N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2976446.png)

![N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2976447.png)